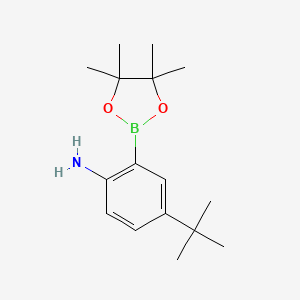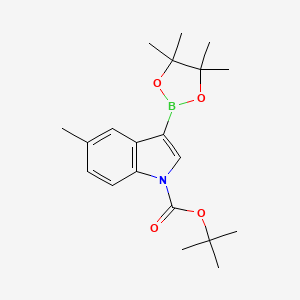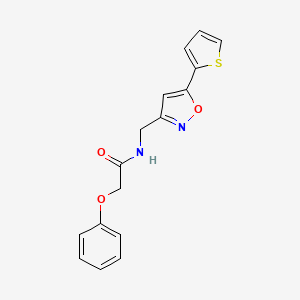
4-(Cyanomethyl)-3,5-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyanomethyl)-3,5-difluorobenzonitrile is an organic compound characterized by the presence of a cyanomethyl group and two fluorine atoms attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical cyanomethylation process, which can be initiated by radical addition to a suitable vinyl azide reagent . This reaction is driven by the loss of dinitrogen and the stabilization of the resulting radical intermediate.
Industrial Production Methods
Industrial production of 4-(Cyanomethyl)-3,5-difluorobenzonitrile may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyanomethylation process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethyl)-3,5-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyanomethyl group can be oxidized or reduced to form different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the Suzuki–Miyaura coupling reaction can be employed to introduce various substituents onto the benzene ring using palladium catalysts and boron reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of substituted benzonitriles, while cyclization reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-(Cyanomethyl)-3,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Cyanomethyl)-3,5-difluorobenzonitrile involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and lead to the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyanomethyl)benzonitrile
- 3,5-Difluorobenzonitrile
- 4-(Cyanomethyl)-2,6-difluorobenzonitrile
Uniqueness
4-(Cyanomethyl)-3,5-difluorobenzonitrile is unique due to the presence of both the cyanomethyl group and the difluorobenzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
4-(cyanomethyl)-3,5-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-8-3-6(5-13)4-9(11)7(8)1-2-12/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZDFIHGPACJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)

![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2798523.png)
![(1RS,2SR,4RS&,5SR&)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2798527.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)
![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)






